molecular formula C17H14N6OS B2411142 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034344-86-8

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2411142
CAS No.: 2034344-86-8
M. Wt: 350.4
InChI Key: UXNMAMKQYQFULU-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14N6OS and its molecular weight is 350.4. The purity is usually 95%.
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Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-23-10-13(9-20-23)15-6-11(4-5-18-15)8-19-17(24)12-2-3-14-16(7-12)22-25-21-14/h2-7,9-10H,8H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNMAMKQYQFULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features multiple pharmacologically relevant moieties:

  • Pyrazole : Known for its diverse biological activities including anti-inflammatory and anticancer properties.
  • Pyridine : Often associated with neuroactive and antimicrobial effects.
  • Thiadiazole : Recognized for its potential in antitumor and antimicrobial applications.

Anticancer Potential

Several studies have highlighted the anticancer properties of compounds similar to this compound. For instance:

  • A study demonstrated that derivatives containing thiazole and pyridine rings exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .
CompoundCell LineIC50 (µM)
Compound AA54915
Compound BMCF720
Compound CHeLa25

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation, such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway), leading to decreased NAD+ levels and subsequent apoptosis .
  • Induction of Apoptosis : The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins, which are critical regulators of cell death .

Case Studies

In a recent case study involving a series of synthesized thiazole derivatives, one compound demonstrated a significant protective effect against human glioblastoma cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Case Study Summary

Study ReferenceCompound TestedCancer TypeIC50 (µM)Comparison Drug
Evren et al. (2022)Thiazole DerivativeGlioblastoma12Doxorubicin (15)

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions that include the formation of the benzo[c][1,2,5]thiadiazole core and subsequent functionalization with pyridine and pyrazole moieties. The compound's structure is confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For example, derivatives of 1,3,4-thiadiazole have shown significant antibacterial and antifungal activities against various strains including Staphylococcus aureus and Escherichia coli . The incorporation of the pyrazole and pyridine groups into the thiadiazole framework may enhance these biological activities due to synergistic effects.

Anticancer Activity

This compound is being investigated for its potential as an AMPK (AMP-activated protein kinase) inhibitor. AMPK plays a crucial role in cellular energy homeostasis and has been implicated in cancer metabolism. Compounds that can modulate AMPK activity are of significant interest for cancer treatment .

Case Study: Antimicrobial Evaluation

In a study evaluating various thiadiazole derivatives for their antimicrobial properties, compounds similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole were screened using the disc diffusion method against multiple bacterial strains. Results indicated that certain derivatives exhibited moderate to high antibacterial activity compared to standard antibiotics .

Case Study: Anticancer Research

A recent publication reported on the synthesis of similar thiadiazole compounds that demonstrated selective cytotoxicity towards cancer cell lines while showing minimal effects on normal cells. This suggests that modifications to the thiadiazole framework can lead to compounds with improved selectivity and efficacy in cancer therapy .

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The benzo[c]thiadiazole core is typically constructed via cyclization reactions. A common approach involves treating 2-nitroaniline with sulfur monochloride ($$S2Cl2$$) under controlled conditions to yield benzo[c]thiadiazole after subsequent oxidation. Carboxylic acid functionalization at the 5-position is achieved through nitration followed by reduction and carboxylation:

  • Nitration : Benzo[c]thiadiazole is nitrated using a mixture of $$HNO3$$ and $$H2SO_4$$ to introduce a nitro group at the 5-position.
  • Reduction : Catalytic hydrogenation (e.g., $$H_2/Pd-C$$) reduces the nitro group to an amine.
  • Carboxylation : The amine is converted to a carboxylic acid via diazotization followed by treatment with $$CuCN/KCN$$ under the Sandmeyer reaction conditions.

Key Reaction Conditions :

  • Nitration: $$HNO3/H2SO_4$$, 0–5°C, 4–6 hours.
  • Diazotization: $$NaNO_2/HCl$$, 0°C, followed by $$CuCN/KCN$$, 60°C.

Synthesis of (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine

Pyrazole Ring Construction

The 1-methyl-1H-pyrazol-4-yl group is synthesized via cyclocondensation of 1,3-diketones with methylhydrazine . For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-3-(ethoxycarbonyl)pyrazole , which is decarboxylated to 1-methyl-1H-pyrazole .

Pyridine Functionalization

The pyridine core is functionalized at the 4-position with an aminomethyl group and at the 2-position with the pyrazole moiety:

  • Introduction of Aminomethyl Group :

    • 4-Picoline is oxidized to isonicotinic acid , which is reduced to 4-(hydroxymethyl)pyridine using $$LiAlH_4$$.
    • The hydroxyl group is converted to an amine via a Gabriel synthesis (phthalimide substitution followed by hydrazinolysis).
  • Pyrazole Coupling at the 2-Position :

    • A Suzuki-Miyaura cross-coupling between 2-bromo-4-(aminomethyl)pyridine and 1-methyl-1H-pyrazol-4-ylboronic acid under palladium catalysis ($$Pd(PPh3)4$$, $$Na2CO3$$, DME/H₂O) installs the pyrazole moiety.

Key Reaction Conditions :

  • Suzuki Coupling: $$Pd(PPh3)4$$ (5 mol%), DME/H₂O (3:1), 80°C, 12 hours.

Amide Bond Formation

The final step involves coupling Fragment A and Fragment B via a carbodiimide-mediated reaction:

  • Activation of Carboxylic Acid :
    • Benzo[c]thiadiazole-5-carboxylic acid is treated with $$SOCl_2$$ to form the corresponding acid chloride.
  • Amine Coupling :
    • The acid chloride reacts with (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine in the presence of a base (e.g., $$Et3N$$) in anhydrous $$CH2Cl_2$$.

Alternative Method :

  • Use of coupling agents such as $$HATU$$ or $$EDCl/HOBt$$ in $$DMF$$ at room temperature.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Synthesis

Cyclocondensation of unsymmetrical diketones with hydrazines often yields regioisomeric mixtures. Employing microwave-assisted synthesis or ionic liquid solvents enhances regioselectivity and reduces reaction times.

Steric Hindrance in Suzuki Coupling

Bulky ligands (e.g., $$SPhos$$) improve yields in the coupling of 2-bromopyridines with boronic acids by mitigating steric effects.

Q & A

Q. What are the standard synthetic routes for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the benzo[c][1,2,5]thiadiazole core followed by functionalization. Key steps include:
  • Coupling reactions : Amide bond formation between the thiadiazole-carboxylic acid and the pyridine-methylamine derivative, often using coupling agents like EDCI or HOBt.
  • Substitution reactions : Introduction of the 1-methylpyrazole group via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Purification : Chromatography (e.g., flash column) or recrystallization to isolate the final product .
  • Critical parameters : Temperature control (e.g., reflux in ethanol or DMF), solvent selection (polar aprotic solvents preferred), and catalyst use (e.g., K₂CO₃ for deprotonation) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve 3D conformation and intermolecular interactions, particularly for polymorph identification .
  • HPLC : Purity assessment (>95% purity is typical for biological assays) .

Q. What are the key considerations for ensuring compound stability during storage?

  • Methodological Answer :
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures; store at −20°C in inert atmospheres .
  • Solubility : Pre-dissolve in DMSO for biological assays to avoid precipitation; test solubility in PBS or cell culture media .
  • Light sensitivity : Store in amber vials if the thiadiazole moiety is photosensitive .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DOE) : Systematically vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), and temperatures to identify optimal conditions .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for steps requiring high temperatures .
  • In-situ monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust stoichiometry .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Purity validation : Re-test compounds with HPLC to rule out impurities affecting activity .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for cytotoxicity) .
  • Dose-response curves : Perform EC₅₀/IC₅₀ comparisons under identical conditions to assess potency variations .

Q. What strategies elucidate the mechanism of action for this compound in biological systems?

  • Methodological Answer :
  • Computational docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases or DNA helicases) .
  • Enzyme inhibition assays : Measure IC₅₀ values against purified enzymes (e.g., topoisomerase II) to confirm direct interactions .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by monitoring protein stability upon compound treatment .

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Methodological Answer :
  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer reactivity toward desired positions on the pyridine or thiadiazole rings .
  • Lewis acid catalysis : Use ZnCl₂ or BF₃·Et₂O to enhance electrophilic substitution at specific sites .
  • Protection/deprotection strategies : Shield reactive amines or hydroxyl groups during multi-step syntheses .

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :
  • Cancer cell lines : Test antiproliferative effects in MDA-MB-231 (breast cancer) or A549 (lung cancer) cells using MTT assays .
  • Antimicrobial assays : Assess MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzymatic targets : Screen against recombinant proteins (e.g., HDACs or PARPs) to identify inhibitory activity .

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